

An In-depth Technical Guide to **tert-Butylhydrazine Hydrochloride**

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Compound of Interest

Compound Name: *tert-Butylhydrazine hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **tert-Butylhydrazine hydrochloride**, a versatile reagent in organic synthesis. It includes detailed information on its chemical structure, physicochemical properties, and key experimental protocols.

Chemical Structure and Formula

tert-Butylhydrazine hydrochloride is the hydrochloride salt of tert-butylhydrazine. The presence of the bulky tert-butyl group sterically hinders one of the nitrogen atoms, influencing its reactivity in chemical syntheses.

- Chemical Formula: $C_4H_{12}N_2 \cdot HCl$ [\[1\]](#) or $C_4H_{13}ClN_2$ [\[2\]](#)
- Linear Formula: $(CH_3)_3CNHNH_2 \cdot HCl$ [\[3\]](#)
- SMILES: CC(C)(C)NN.Cl[\[2\]](#)[\[3\]](#)
- InChI: 1S/C4H12N2.ClH/c1-4(2,3)6-5;/h6H,5H2,1-3H3;1H[\[2\]](#)[\[3\]](#)
- InChIKey: DDPWVABNMBRBFU-UHFFFAOYSA-N[\[2\]](#)[\[3\]](#)[\[4\]](#)

Below is a two-dimensional representation of the chemical structure of **tert-Butylhydrazine hydrochloride**.

Caption: 2D structure of **tert-Butylhydrazine hydrochloride**.

Physicochemical Properties

The key physical and chemical properties of **tert-Butylhydrazine hydrochloride** are summarized in the table below. This compound typically appears as a white to beige crystalline solid.^{[5][6]} It is known to be hygroscopic.^[2]

Property	Value	Citations
Molecular Weight	124.61 g/mol	^{[1][2][3][7]}
Melting Point	190 - 194 °C	^{[3][5][6][8]}
Boiling Point	Not determined	^{[5][6]}
Appearance	White to pale cream crystalline powder/solid	^{[5][6][9]}
Solubility	Soluble in water, DMSO, and methanol.	^{[8][10]}
Water Solubility	740 g/L at 25 °C	
CAS Number	7400-27-3	^{[1][3][7]}

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **tert-Butylhydrazine hydrochloride**.

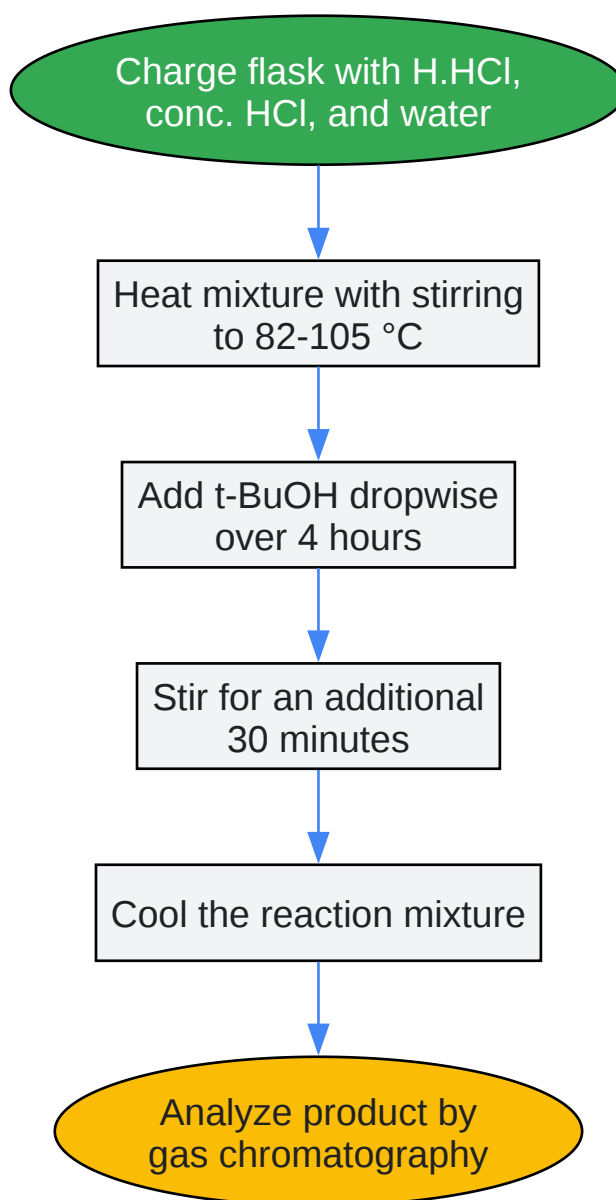
- ¹H NMR Spectroscopy:** The proton NMR spectrum of **tert-Butylhydrazine hydrochloride** has been recorded, typically in DMSO-d₆ as the solvent.^[4]
- Infrared (IR) Spectroscopy:** IR spectral data is available and can be used for the identification of functional groups within the molecule.^[11] The spectrum is often obtained using a KBr wafer technique.^[2]
- Mass Spectrometry:** Mass spectrometry data is also available for the characterization of this compound.^[11]

Experimental Protocols

tert-Butylhydrazine hydrochloride is utilized in various chemical reactions. Below are detailed protocols for its synthesis, purification, and use in liberating the free base.

A common method for synthesizing **tert-Butylhydrazine hydrochloride** involves the reaction of t-butanol with hydrazine hydrochloride in the presence of hydrochloric acid.^[12]

- Reagents:
 - Hydrazine hydrochloride (H.HCl)
 - t-Butanol (t-BuOH)
 - Concentrated hydrochloric acid (HCl)
 - Water
- Experimental Workflow:



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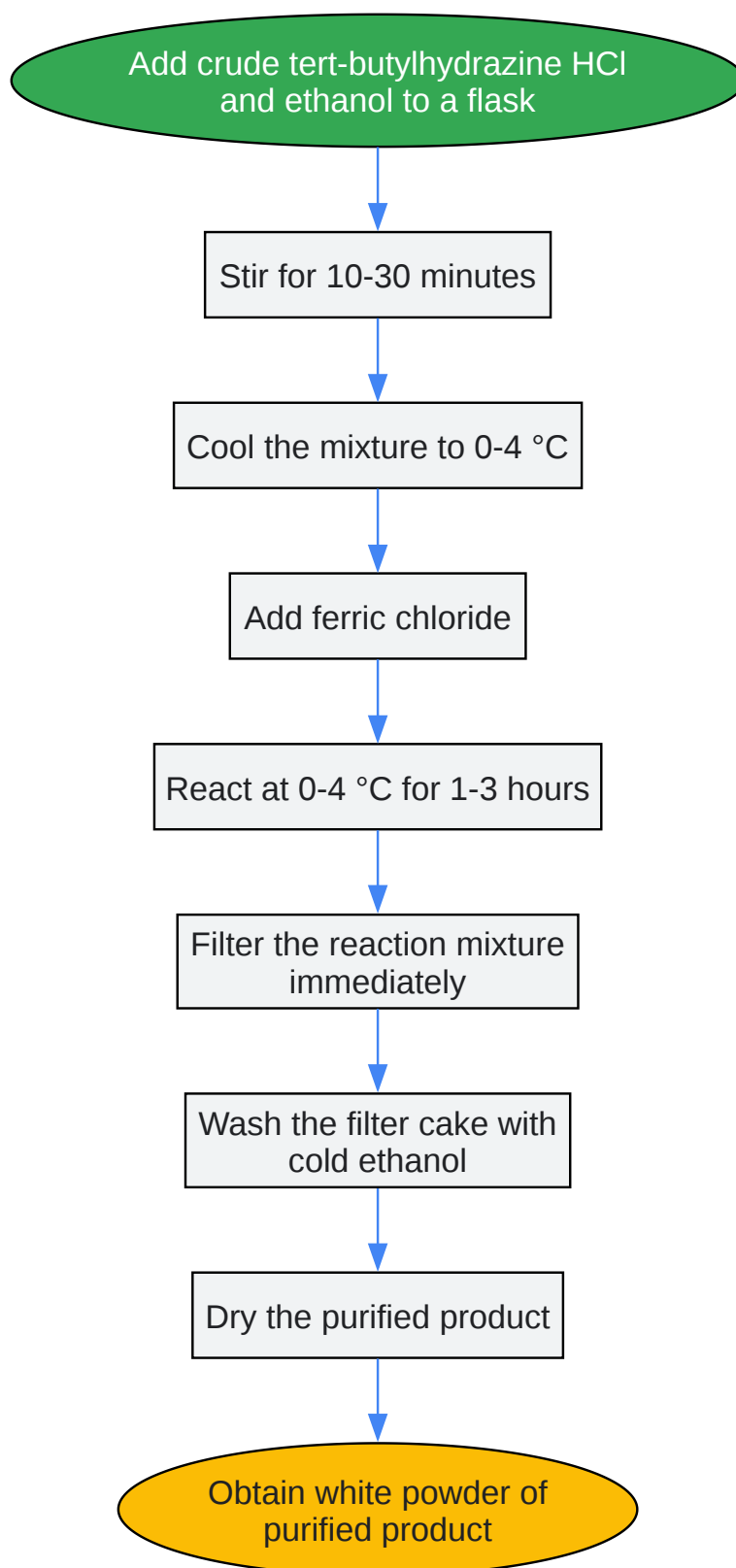
Caption: Workflow for the synthesis of tert-Butylhydrazine HCl.

- Procedure:
 - A four-neck flask is equipped with a reflux condenser, a stirrer, a dropping funnel, and a thermometer.[12]
 - The flask is charged with hydrazine hydrochloride, concentrated hydrochloric acid, and water.[12]

- The mixture is heated with stirring to a temperature between 82°C and 105°C.[12]
- t-Butanol is added dropwise to the heated mixture over a period of 4 to 12 hours.[12]
- After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature.[12]
- The mixture is then cooled, and the resulting liquid reaction mixture can be analyzed, for instance by gas chromatography, to determine the yield of **tert-Butylhydrazine hydrochloride**. [12]

A patented process describes the purification of **tert-Butylhydrazine hydrochloride** using ferric chloride in ethanol.[13]

- Reagents:
 - Crude **tert-Butylhydrazine hydrochloride**
 - Anhydrous or aqueous ethanol (70-100%)
 - Ferric chloride (FeCl_3)
- Experimental Workflow:



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Caption: Workflow for the purification of tert-Butylhydrazine HCl.

- Procedure:
 - In a three-necked flask equipped with a stirring device, add crude **tert-Butylhydrazine hydrochloride** and ethanol.[\[13\]](#)
 - Stir the mixture for 10 to 30 minutes.[\[13\]](#)
 - Cool the flask to a temperature between 0°C and 4°C.[\[13\]](#)
 - Add ferric chloride to the cooled mixture.[\[13\]](#)
 - Allow the reaction to proceed at 0-4°C for 1 to 3 hours.[\[13\]](#)
 - Immediately after the reaction is complete, filter the mixture.[\[13\]](#)
 - Wash the resulting filter cake with a small amount of cold ethanol.[\[13\]](#)
 - Dry the filter cake to obtain the purified **tert-Butylhydrazine hydrochloride** as a white powder.[\[13\]](#)

To use tert-Butylhydrazine in reactions requiring the free base, it must be liberated from its hydrochloride salt.

- Reagents:
 - **tert-Butylhydrazine hydrochloride**
 - 10% Sodium hydroxide (NaOH) aqueous solution
 - Ethyl acetate
 - Anhydrous sodium sulfate (Na₂SO₄)
- Procedure:
 - Add a 10% aqueous solution of NaOH to **tert-Butylhydrazine hydrochloride** with stirring for 10 minutes.[\[14\]](#)
 - Extract the aqueous mixture with ethyl acetate. This should be repeated multiple times.[\[14\]](#)

- Combine the organic phases.[14]
- Dry the combined organic phase over anhydrous Na_2SO_4 . [14]
- Concentrate the solution under vacuum to afford the pure tert-butylhydrazine free base. [14]

Applications in Synthesis

tert-Butylhydrazine hydrochloride is a precursor in the synthesis of various compounds. It is used in the preparation of:

- Diphosphinohydrazines[3][10]
- 5-amino-1-tert-butyl-3-(p-chlorophenyl)-4-cyanopyrazole[3][10]
- 1,3,4,5-tetrasubstituted pyrazole derivatives[3][10]
- Insect growth regulators[10]

It is also employed in organic synthesis for aromatic nucleophilic N-N exchange reactions.[10]

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